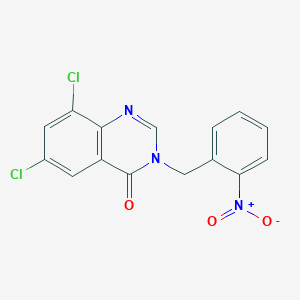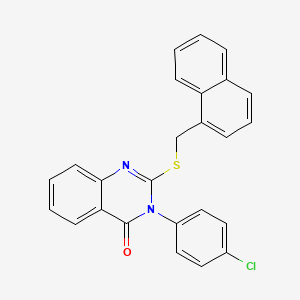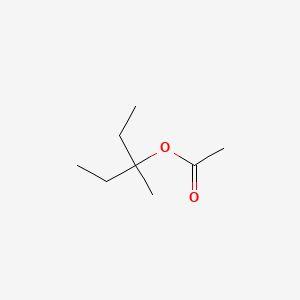
6,8-Dichloro-3-(2-nitrobenzyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dichloro-3-(2-nitrobenzyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, with its unique substituents, may exhibit distinct chemical and biological properties.
准备方法
合成路线和反应条件
6,8-二氯-3-(2-硝基苄基)-4(3H)-喹唑啉酮的合成通常涉及以下步骤:
起始原料: 合成从选择合适的起始原料开始,例如 6,8-二氯喹唑啉酮和 2-硝基苄基氯。
反应条件: 反应通常在碱(例如碳酸钾)的存在下,在合适的溶剂(例如二甲基甲酰胺 (DMF) 或二甲基亚砜 (DMSO))中进行。
加热: 加热反应混合物以促进亲核取代反应,从而生成所需产物。
工业生产方法
工业生产方法可能涉及类似的合成路线,但针对大规模生产进行了优化。这包括使用连续流动反应器、自动化系统和严格的质量控制措施,以确保最终产品的纯度和收率。
化学反应分析
反应类型
6,8-二氯-3-(2-硝基苄基)-4(3H)-喹唑啉酮可以进行各种化学反应,包括:
还原: 硝基可以使用还原剂(例如氢气)在催化剂(例如钯碳)的存在下还原为氨基。
取代: 氯原子可以在适当条件下被其他亲核试剂(例如胺或硫醇)取代。
常用试剂和条件
还原: 氢气、钯碳、乙醇。
取代: 胺、硫醇、碳酸钾、DMF。
主要生成产物
还原: 6,8-二氯-3-(2-氨基苄基)-4(3H)-喹唑啉酮。
取代: 根据所用亲核试剂的不同,会生成各种取代的喹唑啉酮。
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,例如抗菌或抗癌活性。
医药: 研究其在治疗各种疾病方面的潜在治疗作用。
工业: 用于开发新材料或作为化学制造中的前体。
作用机制
6,8-二氯-3-(2-硝基苄基)-4(3H)-喹唑啉酮的作用机制取决于其特定的生物靶点。例如:
抗菌活性: 它可能抑制细菌酶或破坏细胞膜完整性。
抗癌活性: 它可能干扰细胞分裂或诱导癌细胞凋亡。
相似化合物的比较
类似化合物
6,8-二氯-4(3H)-喹唑啉酮: 缺少 2-硝基苄基,这可能会导致不同的生物活性。
3-(2-硝基苄基)-4(3H)-喹唑啉酮: 缺少氯取代基,这可能会影响其化学反应性和生物学性质。
独特性
6,8-二氯-3-(2-硝基苄基)-4(3H)-喹唑啉酮的独特性在于同时存在氯和硝基苄基,这可能赋予与其他喹唑啉酮相比独特的化学和生物学性质。
属性
CAS 编号 |
618443-52-0 |
|---|---|
分子式 |
C15H9Cl2N3O3 |
分子量 |
350.2 g/mol |
IUPAC 名称 |
6,8-dichloro-3-[(2-nitrophenyl)methyl]quinazolin-4-one |
InChI |
InChI=1S/C15H9Cl2N3O3/c16-10-5-11-14(12(17)6-10)18-8-19(15(11)21)7-9-3-1-2-4-13(9)20(22)23/h1-6,8H,7H2 |
InChI 键 |
ZUERLXOJMYYSIS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-N-(2-chlorophenyl)oxamide](/img/structure/B12012730.png)
![2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12012735.png)
![11-Oxo-6,7,8,9,10,11-hexahydro-5H-cyclohepta[b]quinoxalin-11-ium-5-olate](/img/structure/B12012747.png)


![3-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12012776.png)
![ethyl 2-{3-(3-fluoro-4-methylbenzoyl)-2-[4-(hexyloxy)-3-methoxyphenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012782.png)


![[4-bromo-2-[(E)-[(4-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12012794.png)

![[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B12012814.png)
![N-(2,5-Dimethylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12012821.png)
![N-(3,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12012823.png)
